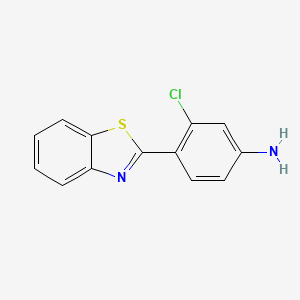

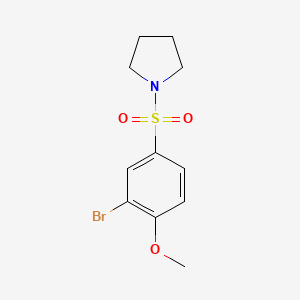

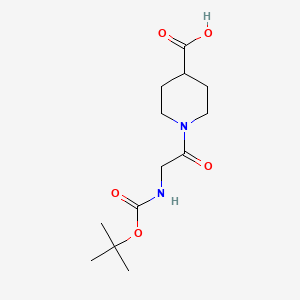

![molecular formula C9H10N2O3S B1269406 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone CAS No. 337488-30-9](/img/structure/B1269406.png)

1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidinyl derivatives often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, a study by Barmaki et al. (2013) detailed the synthesis of 2,3-dihydro-6-methyl-2-thiopyrimidin-4(1H)-one derivatives through reactions involving ethyl-3-oxobutanoate, thiourea, and chloroacetic acid in alkaline conditions, followed by reactions with copper sulfate and chloroethanol to produce various derivatives (Barmaki, Valiyeva, Maharramovm, & Allaverdiyev, 2013). These methodologies can be adapted for the synthesis of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone, utilizing cyclopropyl derivatives and appropriate sulfur-containing compounds.

Molecular Structure Analysis

Molecular structure determination of compounds like 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-yl)thio]ethanone typically involves spectroscopic techniques such as IR, NMR, and MS. The crystal structure and intermolecular interactions can be explored using X-ray crystallography and computational methods like Hirshfeld surface analysis, as demonstrated in the work by Govindhan et al. (2017) on a related compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and pyrimidinyl moieties include nucleophilic substitutions, cycloadditions, and the formation of heterocycles. A study by Shi, Tang, and Yang (2008) on Lewis acid-mediated reactions with 1-cyclopropyl-2-arylethanone derivatives highlights the potential for synthesizing diverse compounds through strategic functional group manipulations (Shi, Tang, & Yang, 2008).

科学的研究の応用

Synthesis and Biological Evaluation

- The synthesis of compounds related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone often involves multiple steps, such as refluxing with acetic acid, condensation, and characterization by physical and spectral data. These compounds exhibit antimicrobial activities, indicating potential applications in fighting bacterial infections (Sherekar, Padole, & Kakade, 2022).

Antimycobacterial Activity

- Novel hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and derivatives of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized and shown to possess moderate to good antimycobacterial activity against Mycobacterium tuberculosis (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).

Antimicrobial and Antifungal Activity

- A range of tetrazole derivatives related to 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone have been synthesized, and some display potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).

Synthesis of Biologically Active Compounds

- Various biologically active derivatives, such as bipyridine and thiazolidinones, have been synthesized using methods involving the reaction of related compounds with different reagents. These derivatives show promising antibacterial and antifungal activity, highlighting their potential in pharmaceutical applications (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Safety And Hazards

特性

IUPAC Name |

2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNZGIVDYHUEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351379 |

Source

|

| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone | |

CAS RN |

337488-30-9 |

Source

|

| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

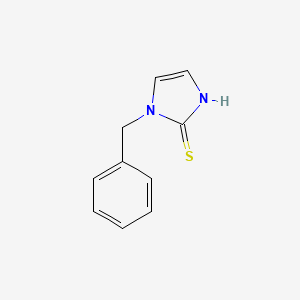

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

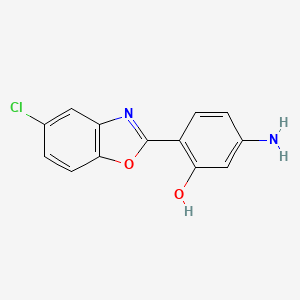

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

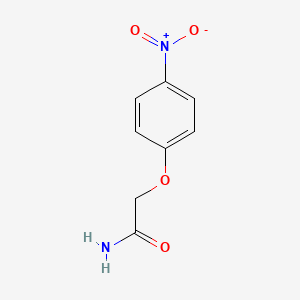

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

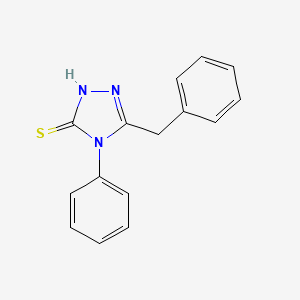

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)